molecular formula C19H14N4Na2O5S B12743781 Benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt CAS No. 72152-93-3

Benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt

Cat. No.: B12743781
CAS No.: 72152-93-3
M. Wt: 456.4 g/mol
InChI Key: PJAPKACBOHOTMU-UHFFFAOYSA-L
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Description

Benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt is an organosulfur compound. It is a derivative of benzenesulfonic acid, characterized by the presence of azo groups and a methoxy group. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-hydroxyaniline. This involves treating 4-hydroxyaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with 3-methoxyaniline under alkaline conditions to form the first azo compound.

    Second Diazotization and Coupling: The resulting azo compound undergoes a second diazotization followed by coupling with another molecule of 4-hydroxyaniline to form the final product.

    Sulfonation: The final product is then sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group.

    Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.

    Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite is frequently used for reducing azo groups.

    Substitution: Sulfonation reactions typically use concentrated sulfuric acid, while sulfonamide formation involves amines.

Major Products

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: The major products are the corresponding amines.

    Substitution: Products include sulfonamides and sulfonyl chlorides.

Scientific Research Applications

Benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt has several applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible reduction and oxidation. This property makes it useful in redox reactions and as a probe in biochemical assays. The sulfonic acid group enhances its solubility in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 4-hydroxy-: Lacks the azo and methoxy groups, making it less versatile in certain applications.

    Benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-phenyl)azo)-, disodium salt: Similar structure but without the methoxy group, affecting its reactivity and solubility.

Uniqueness

The presence of both azo and methoxy groups in benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt provides unique reactivity and solubility properties, making it particularly useful in a wide range of scientific and industrial applications.

Properties

CAS No.

72152-93-3

Molecular Formula

C19H14N4Na2O5S

Molecular Weight

456.4 g/mol

IUPAC Name

disodium;4-[[3-methoxy-4-[(4-oxidophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C19H16N4O5S.2Na/c1-28-19-12-15(22-20-14-4-9-17(10-5-14)29(25,26)27)6-11-18(19)23-21-13-2-7-16(24)8-3-13;;/h2-12,24H,1H3,(H,25,26,27);;/q;2*+1/p-2

InChI Key

PJAPKACBOHOTMU-UHFFFAOYSA-L

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)[O-].[Na+].[Na+]

Origin of Product

United States

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